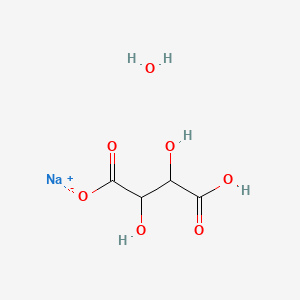

Sodium bitartrate monohydrate

説明

準備方法

Synthetic Routes and Reaction Conditions

Sodium bitartrate monohydrate can be synthesized by reacting tartaric acid with sodium hydroxide or sodium carbonate. The reaction involves dissolving tartaric acid in water and then neutralizing a portion of the solution with sodium carbonate decahydrate. The resulting solution is filtered, and the filtrate is added to the remaining tartaric acid solution. Crystals are precipitated by suction filtration and dried at room temperature to obtain sodium hydrogen tartrate .

Industrial Production Methods

In industrial settings, the production of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in large quantities for use in various applications, including as a reagent in biochemical research and as an acidity regulator in the food industry .

化学反応の分析

Types of Reactions

Sodium bitartrate monohydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce various alcohols .

科学的研究の応用

Food Industry

Sodium bitartrate monohydrate is commonly used as a stabilizing agent in baking powder. Its role involves:

- Texture Improvement: Enhances the texture and volume of baked goods.

- Acidity Regulation: Functions as an acidity regulator, known by the E number E335 .

Pharmaceuticals

In pharmaceutical formulations, this compound serves as:

- Excipient: Enhances the solubility and bioavailability of active pharmaceutical ingredients.

- Buffering Agent: Maintains pH levels in drug formulations, which is crucial for the stability and effectiveness of many medications .

Laboratory Reagents

This compound is utilized in biochemical assays for:

- Buffering Capacity: Acts as a buffering agent to maintain optimal enzyme activity during experiments.

- Analytical Chemistry: Used in tests for ammonium cation, producing a white precipitate that aids in qualitative analysis .

Cosmetics

This compound is incorporated into skincare products due to its:

- Exfoliating Properties: Helps promote smoother skin texture by facilitating the removal of dead skin cells .

Winemaking

In winemaking, it plays a critical role in:

- Clarification Process: Aids in removing unwanted particles from wine, improving clarity and overall quality .

Case Study 1: Pharmaceutical Formulations

A study highlighted the use of this compound as an excipient in a novel drug formulation aimed at enhancing solubility. The results demonstrated a significant increase in bioavailability compared to formulations without this compound.

Case Study 2: Baking Industry

Research conducted on various baking powders revealed that those containing this compound produced baked goods with superior texture and volume. This study compared the performance of different stabilizers and concluded that sodium bitartrate was among the most effective.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Stabilizing agent in baking powder | Improves texture and volume |

| Pharmaceuticals | Excipient in drug formulations | Enhances solubility and bioavailability |

| Laboratory Reagents | Buffering agent for biochemical assays | Maintains pH levels for enzyme activity |

| Cosmetics | Exfoliating agent in skincare products | Promotes smoother skin texture |

| Winemaking | Clarification agent | Improves wine clarity |

作用機序

The mechanism of action of sodium 3-carboxy-2,3-dihydroxypropanoate hydrate involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also participate in redox reactions, influencing cellular processes and metabolic pathways .

類似化合物との比較

Similar Compounds

- Sodium hydrogen L-tartrate

- Sodium bitartrate

- L-Tartaric acid sodium salt

- Sodium tartrate monobasic monohydrate

Uniqueness

Sodium bitartrate monohydrate is unique due to its specific chemical structure and properties. It has distinct solubility characteristics and reactivity compared to other similar compounds. Its ability to act as a chelating agent and participate in various chemical reactions makes it valuable in scientific research and industrial applications .

生物活性

Sodium bitartrate monohydrate, also known as monosodium tartrate, is a sodium acid salt derived from tartaric acid. This compound has garnered interest in various scientific fields due to its biological activity, which includes metabolic effects, potential therapeutic applications, and its role as a food additive. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : NaHCHO·HO

- CAS Number : 6131-98-2

- Molar Mass : 174.17 g/mol

Metabolism and Absorption

Research indicates that the metabolism of sodium bitartrate is species-dependent. In humans, approximately 12% of orally administered tartrate appears in urine, suggesting limited systemic availability from oral intake. In contrast, intravenous administration results in a 66% recovery rate in urine, indicating higher absorption efficiency through this route .

Table 1: Metabolism of Sodium Bitartrate in Different Species

| Species | Oral Absorption (%) | IV Absorption (%) | Notes |

|---|---|---|---|

| Humans | 12 | 66 | Passive absorption noted |

| Rats | 70 | ~100 | Significant tissue metabolism observed |

| Dogs | Up to 60 | Not specified | High renal excretion |

| Guinea Pigs | ~100 | Not specified | Minimal tissue metabolism |

Toxicity and Safety Profile

Sodium bitartrate exhibits low toxicity levels across various animal studies. A no observed adverse effect level (NOAEL) of 3,100 mg/kg body weight per day was identified in chronic studies involving rats . However, excessive consumption can lead to gastrointestinal disturbances such as nausea and abdominal cramps in humans .

Table 2: Toxicity Data from Animal Studies

| Study Type | Dosage (mg/kg bw/day) | Observed Effects |

|---|---|---|

| Chronic (Rats) | 3,100 | No adverse effects |

| Acute (Rabbits) | 550 | No adverse effects |

| Acute (Dogs) | 990 | Advanced tubular degeneration observed |

| Human Case Reports | >10,000 | Nausea, vomiting reported in sensitive individuals |

Therapeutic Applications

Sodium bitartrate's biological activity extends to potential therapeutic uses. Its role as an acidity regulator is well established in food science, but recent studies have explored its applications in radiation sensitivity and as a chiral resolving agent in pharmaceutical formulations .

Case Study: Radiation Sensitivity

A study conducted by Bal and Tuner (2014) investigated the radiation sensitivity of this compound and its potential optimization for radiation processing applications. The results indicated that sodium bitartrate could enhance the efficacy of radiation-related chemical processes, suggesting its utility in both industrial and medical contexts .

特性

IUPAC Name |

sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVQEXSQFBTIRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635539 | |

| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-98-2 | |

| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the crystal structure of sodium hydrogen tartrate monohydrate?

A: Sodium hydrogen (+)-tartrate monohydrate forms a network polymer structure. All tartrate oxygen atoms, except for the protonated carboxyl oxygen, participate in bonding with four distinct sodium complexes. Each sodium ion is coordinated to eight oxygen atoms, forming a distorted bi-face capped trigonal prismatic geometry. The water molecule plays a crucial role by completing the sodium coordination sphere and participating in multiple hydrogen bonds. [] This structure differs from the anhydrous univalent cation (+)-tartrate salts (K+, Rb+, Cs+, Tl+, NH4+), highlighting the influence of the water molecule on the crystal packing. []

Q2: How does the structure of sodium hydrogen tartrate monohydrate compare to similar compounds?

A: While sodium hydrogen (+)-tartrate monohydrate forms a hydrate, similar compounds with other univalent cations like potassium, rubidium, cesium, thallium, and ammonium exist as anhydrous salts. [] This difference in hydration impacts the crystal structure and potentially influences properties like solubility and stability.

Q3: What methods have been used to grow single crystals of sodium hydrogen tartrate monohydrate?

A: Researchers have successfully grown single crystals of sodium hydrogen tartrate monohydrate doped with organometallic compounds using the gel growth technique. [] This method allows for controlled crystal growth and the incorporation of dopants, potentially leading to materials with tailored properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。